molecular formula C10H7N3O4S B14509093 2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid CAS No. 63129-59-9

2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid

Cat. No.: B14509093
CAS No.: 63129-59-9
M. Wt: 265.25 g/mol
InChI Key: CZYYPHXVBIUHCU-UHFFFAOYSA-N
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Description

2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound featuring a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, and they are known for their diverse biological activities

Preparation Methods

Common synthetic routes include the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential anticancer effects . The specific pathways involved depend on the biological context and the target cells or organisms.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), and tiazofurin (an anticancer drug) . Compared to these compounds, 2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid is unique due to its specific hydrazinylidene and carboxylic acid groups, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

63129-59-9

Molecular Formula

C10H7N3O4S

Molecular Weight

265.25 g/mol

IUPAC Name

2,6-dihydroxy-3-(1,3-thiazol-2-yldiazenyl)benzoic acid

InChI

InChI=1S/C10H7N3O4S/c14-6-2-1-5(8(15)7(6)9(16)17)12-13-10-11-3-4-18-10/h1-4,14-15H,(H,16,17)

InChI Key

CZYYPHXVBIUHCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N=NC2=NC=CS2)O)C(=O)O)O

Origin of Product

United States

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